An In-depth Technical Guide to (2-Bromopyridin-3-yl)methanol
An In-depth Technical Guide to (2-Bromopyridin-3-yl)methanol
CAS Number: 131747-54-1 Synonyms: 2-Bromonicotinyl Alcohol, 2-Bromo-3-pyridinemethanol
This technical guide provides a comprehensive overview of (2-Bromopyridin-3-yl)methanol, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details its physicochemical properties, a representative synthetic pathway with an experimental protocol, its chemical reactivity, and its applications as a versatile intermediate in the synthesis of complex molecules.
Core Physicochemical and Safety Data
(2-Bromopyridin-3-yl)methanol is a solid, bifunctional pyridine derivative, featuring both a nucleophilic hydroxyl group and a bromine atom amenable to a wide range of cross-coupling reactions. Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 131747-54-1 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Melting Point | 75 °C | [1] |
| Boiling Point | 307.4 ± 27.0 °C (Predicted) | [1] |
| Solubility | Soluble in methanol | [1] |
| Storage Conditions | Room temperature, under inert atmosphere | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis and Experimental Protocols
The most direct and common synthetic route to (2-Bromopyridin-3-yl)methanol is the reduction of a corresponding carbonyl compound, typically an ester derivative of 2-bromonicotinic acid. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.
Synthetic Pathway: Reduction of Methyl 2-Bromonicotinate
The synthesis involves the esterification of 2-bromonicotinic acid to its methyl ester, followed by reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Caption: Synthetic workflow for (2-Bromopyridin-3-yl)methanol.
Representative Experimental Protocol
This protocol is a representative method based on the standard reduction of esters with LiAlH₄.[2][3] Researchers should consult specific literature examples and perform appropriate safety assessments before implementation.
Materials:
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Methyl 2-bromonicotinate
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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Sodium sulfate (Na₂SO₄)
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Ethyl acetate
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Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
Procedure:
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Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (1.5 eq.) at 0 °C (ice bath).
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Substrate Addition: A solution of methyl 2-bromonicotinate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition is controlled to maintain a gentle reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.
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Quenching: The reaction is cooled to 0 °C. The excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, the reaction can be quenched by the careful addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously until two clear layers form.
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Extraction & Isolation: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
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Purification: The crude product is purified by silica gel column chromatography to yield pure (2-Bromopyridin-3-yl)methanol.
Chemical Reactivity and Applications in Drug Development
(2-Bromopyridin-3-yl)methanol is a valuable bifunctional intermediate. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups. The bromine atom is strategically positioned for participation in various transition-metal-catalyzed cross-coupling reactions.
Key Reactions
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Suzuki-Miyaura Coupling: The bromine atom can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to form C-C bonds, enabling the construction of complex biaryl structures common in kinase inhibitors.[4][5]
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Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst allows for the formation of C-N bonds, introducing diverse amine functionalities.
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Sonogashira Coupling: Coupling with terminal alkynes provides access to pyridyl-alkyne derivatives.
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Oxidation: The primary alcohol can be oxidized to 2-bromo-3-pyridinecarboxaldehyde or 2-bromonicotinic acid using standard oxidizing agents (e.g., MnO₂, PCC).
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Etherification/Esterification: The hydroxyl group can readily undergo O-alkylation or O-acylation to generate ethers and esters, respectively.
Caption: Key reactivity pathways of (2-Bromopyridin-3-yl)methanol.
Role in Medicinal Chemistry
Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable physicochemical properties. The 2-bromopyridine motif is a particularly important synthon. While specific, publicly documented examples detailing the use of CAS 131747-54-1 in the synthesis of named clinical candidates are sparse, its utility is inferred from the widespread application of closely related isomers in drug discovery programs.
For instance, substituted bromopyridines are crucial intermediates in the synthesis of numerous small molecule kinase inhibitors, which are a cornerstone of modern oncology treatment.[4][5] The ability to use the bromine atom as a synthetic handle for late-stage diversification via cross-coupling allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) against specific kinase targets.
Spectroscopic and Analytical Data
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¹H NMR: The spectrum would be expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, a singlet or doublet for the methylene (-CH₂-) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton.
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¹³C NMR: Six distinct signals would be expected: five for the pyridine ring carbons (with the carbon attached to bromine showing a characteristic shift) and one for the methylene carbon.
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Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom. Key fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom.
This guide serves as a foundational resource for understanding the properties and utility of (2-Bromopyridin-3-yl)methanol. Its versatile nature as a bifunctional building block ensures its continued relevance in the fields of organic synthesis and drug discovery.
References
- 1. 2-BROMO-3-(HYDROXYMETHYL)PYRIDINE | 131747-54-1 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synthesis review of the approved tyrosine kinase inhibitors for anticancer therapy in 2015-2020 - PubMed [pubmed.ncbi.nlm.nih.gov]
